4,5-Di(9H-carbazole-9-yl)phthalonitrile

Beschreibung

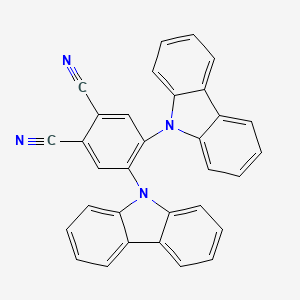

4,5-Di(9H-carbazole-9-yl)phthalonitrile (2CzPN) is a prominent example of a donor-acceptor molecule, a design strategy widely employed in materials science to achieve specific electronic and optical characteristics. The molecule's architecture is composed of two key functional units: carbazole (B46965) and phthalonitrile (B49051).

Carbazole Derivatives: Carbazole and its derivatives are well-established as robust building blocks in organic electronics. mdpi.combohrium.com This is due to a combination of favorable characteristics including:

Good Hole Transport Properties: The carbazole moiety facilitates the movement of positive charge carriers (holes), which is crucial for the operation of many organic electronic devices. mdpi.comresearchgate.net

High Thermal and Chemical Stability: Carbazole-based materials exhibit excellent stability, ensuring the longevity and reliability of devices. mdpi.combohrium.com

Tunable Electronic Structure: The electronic properties of carbazole can be readily modified through chemical functionalization, allowing for the fine-tuning of material properties for specific applications. mdpi.combohrium.com

High Photoluminescence Quantum Yield: Many carbazole derivatives are efficient light emitters, a key requirement for applications in lighting and displays. mdpi.com

The versatility of carbazole allows it to be incorporated into various components of organic devices, including as emitters, host materials, and charge-transporting layers. mdpi.commdpi.com

Phthalonitrile Derivatives: Phthalonitrile and its derivatives are recognized for their utility in the synthesis of phthalocyanines and other functional materials. researchgate.networldscientific.comresearchgate.net Key attributes of phthalonitrile-based compounds include:

Electron-Accepting Nature: The nitrile groups in the phthalonitrile core are strongly electron-withdrawing, which complements the electron-donating character of carbazole in donor-acceptor architectures.

Precursors to Phthalocyanines: Phthalonitriles are essential starting materials for the synthesis of phthalocyanines, a class of large aromatic macrocycles with diverse applications in catalysis, sensing, and photodynamic therapy. researchgate.netresearchgate.net

Thermal Stability: Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability, making them suitable for high-temperature applications. specificpolymers.com

The combination of the electron-donating carbazole moieties and the electron-accepting phthalonitrile core in 2CzPN results in a molecule with a distinct intramolecular charge-transfer character. This electronic structure is fundamental to its notable performance in various optoelectronic applications.

The unique molecular structure of 2CzPN has positioned it as a material of significant interest in the fields of organic electronics and photonics. nih.gov Its applications are primarily centered around its ability to function as an efficient light emitter in various devices.

Thermally Activated Delayed Fluorescence (TADF): One of the most important properties of 2CzPN is its ability to exhibit thermally activated delayed fluorescence (TADF). nih.gov In conventional fluorescent materials, only singlet excitons (a specific spin state of an electron-hole pair) can emit light, limiting the internal quantum efficiency of organic light-emitting diodes (OLEDs) to 25%. The TADF mechanism allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This process, facilitated by a small energy gap between the singlet and triplet states, enables TADF materials like 2CzPN to theoretically achieve 100% internal quantum efficiency in OLEDs. nih.gov

Organic Light-Emitting Diodes (OLEDs): 2CzPN is widely used as an emitter in high-efficiency OLEDs. campushomepage.com Its role in these devices is to convert electrical energy into light. The performance of 2CzPN in OLEDs is often evaluated in conjunction with various host materials. For instance, it has been successfully incorporated into devices using host materials like 1,3-bis(N-carbazolyl)benzene (mCP). campushomepage.comresearchgate.net Research has shown that OLEDs utilizing 2CzPN can achieve high external quantum efficiencies, demonstrating its potential for energy-efficient displays and lighting.

Organic Light-Emitting Transistors (OLETs): Beyond OLEDs, 2CzPN has also been investigated for its use in organic light-emitting transistors (OLETs). campushomepage.comresearchgate.net OLETs are multifunctional devices that combine the electrical switching function of a transistor with the light-emitting capability of an OLED. campushomepage.com In such devices, 2CzPN has been used in the emissive layer, contributing to the device's ability to both modulate electrical current and generate light. campushomepage.comresearchgate.net

The following table summarizes some of the key properties of this compound and its relevance in organic electronics:

| Property | Description | Significance in Organic Electronics |

| Molecular Formula | C32H18N4 | Defines the elemental composition of the molecule. |

| Structure | Two carbazole units attached to a central phthalonitrile core. | Creates a donor-acceptor architecture essential for its electronic properties. |

| Electronic Nature | Intramolecular charge-transfer character. | Enables efficient light emission and charge transport. |

| Emission Mechanism | Thermally Activated Delayed Fluorescence (TADF). | Allows for harvesting of both singlet and triplet excitons, leading to high efficiency in OLEDs. nih.gov |

| Primary Application | Emitter in Organic Light-Emitting Diodes (OLEDs). | Contributes to the development of highly efficient and energy-saving displays and lighting. campushomepage.com |

| Other Applications | Emissive layer in Organic Light-Emitting Transistors (OLETs). | Enables the creation of multifunctional optoelectronic devices. campushomepage.comresearchgate.net |

The continued research into 2CzPN and its derivatives is expected to lead to further advancements in the performance and stability of organic electronic and photonic devices. The ability to chemically modify the carbazole or phthalonitrile units offers a pathway to fine-tune the material's properties for a wide range of future applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-di(carbazol-9-yl)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N4/c33-19-21-17-31(35-27-13-5-1-9-23(27)24-10-2-6-14-28(24)35)32(18-22(21)20-34)36-29-15-7-3-11-25(29)26-12-4-8-16-30(26)36/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQBWXBFVYTYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C(=C4)C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4,5-Di(9H-carbazole-9-yl)phthalonitrile

The direct synthesis of this compound typically involves the coupling of two carbazole (B46965) units with a 4,5-disubstituted phthalonitrile (B49051) precursor. The choice of synthetic route often depends on the nature of the leaving group on the phthalonitrile ring.

Aromatic nucleophilic substitution (SNAr) is a primary method for synthesizing N-aryl carbazoles, including this compound. rsc.org This pathway is particularly effective when the phthalonitrile precursor is activated by electron-withdrawing groups, such as fluorine atoms. The reaction proceeds by the attack of a carbazole-based nucleophile on an electron-deficient aromatic ring.

The synthesis begins with the deprotonation of 9H-carbazole using a strong base, such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS), to form the carbazolide anion. This potent nucleophile then displaces halide ions from a dihalophthalonitrile, typically 4,5-difluorophthalonitrile (B176858) or 4,5-dichlorophthalonitrile (B145054). The reaction is generally carried out in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete substitution. researchgate.netorgsyn.org A well-documented example of a similar transformation is the synthesis of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a prominent photocatalyst, from tetrafluoroisophthalonitrile (B1582903). researchgate.netorgsyn.orgenamine.netnih.gov This established procedure highlights the robustness of the SNAr methodology for creating multiple C-N bonds between carbazole and a cyano-substituted benzene (B151609) ring.

Table 1: Representative Conditions for Aromatic Nucleophilic Substitution

| Precursor | Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4,5-Dichlorophthalonitrile | 9H-Carbazole | K₂CO₃ | DMF | Reflux | Moderate to Good |

| 4,5-Difluorophthalonitrile | 9H-Carbazole | NaH | THF/DMF | 65-80 °C | Good to High |

Copper-catalyzed N-arylation, commonly known as the Ullmann condensation or Goldberg reaction, represents a classical and reliable method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling aryl halides with amines, amides, and N-heterocycles like carbazole. researchgate.net In the synthesis of this compound, this method involves reacting 9H-carbazole with a 4,5-dihalophthalonitrile (e.g., 4,5-diiodophthalonitrile (B13040148) or 4,5-dibromophthalonitrile) in the presence of a copper catalyst. wikipedia.orgresearchgate.net

Traditional Ullmann conditions often required stoichiometric amounts of copper powder and high reaction temperatures (often exceeding 200°C). wikipedia.org However, modern protocols have been developed that utilize catalytic amounts of a copper(I) salt, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), often in the presence of a ligand and a base. researchgate.netresearchgate.netnih.gov Ligands like 1,10-phenanthroline (B135089) or amino acids can accelerate the reaction and allow for milder conditions. The base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for facilitating the reaction. researchgate.net The reaction is usually conducted in a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP). mdpi.com

Table 2: Key Parameters in Copper-Catalyzed Synthesis

| Precursor | Reagent | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 4,5-Diiodophthalonitrile | 9H-Carbazole | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-150 °C |

| 4,5-Dibromophthalonitrile | 9H-Carbazole | Cu₂O / L-Proline | K₂CO₃ | DMSO | 140-160 °C |

General Synthetic Approaches for Carbazole-Phthalonitrile Derivatives

Beyond the direct synthesis of the title compound, a broader range of synthetic strategies is available for constructing the diverse family of carbazole-phthalonitrile derivatives. These methods offer greater flexibility in molecular design, allowing for the introduction of various substituents on both the carbazole and phthalonitrile moieties.

The Ullmann coupling serves as a foundational method for the N-arylation of carbazole with various substituted halophthalonitriles, as detailed in section 2.1.2. organic-chemistry.org Its versatility allows for the synthesis of a wide array of derivatives by varying the substitution patterns on either reactant.

The Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govmdpi.com While it does not directly form the C-N bond between the carbazole nitrogen and the phthalonitrile ring, it is an indispensable tool for synthesizing functionalized precursors. For instance, a carbazole unit bearing a boronic acid or boronate ester can be coupled with a halogenated phthalonitrile to introduce carbazole as a C-substituent. Conversely, a phthalonitrile-boronic acid can be reacted with a halogenated carbazole. researchgate.netmdpi.com This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgyoutube.com It has become a preferred modern alternative to the harsher conditions of the Ullmann reaction for N-arylation. wikipedia.org This methodology allows for the coupling of an aryl halide or triflate with an amine, including heterocyclic amines like carbazole. nih.govnih.gov

In the context of synthesizing carbazole-phthalonitrile derivatives, the Buchwald-Hartwig reaction involves coupling 9H-carbazole with a halogenated phthalonitrile in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orgmit.edu The choice of ligand is critical to the success of the reaction; bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are commonly employed to enhance catalytic activity and facilitate the coupling of challenging substrates. youtube.com The reaction typically proceeds under milder conditions than the Ullmann coupling and exhibits broad substrate scope and functional group tolerance. nih.gov

Table 3: Comparison of General Coupling Reactions for C-N Bond Formation

| Reaction | Catalyst | Typical Substrates | Key Advantages |

|---|---|---|---|

| Ullmann Coupling | Copper (CuI, Cu₂O) | Aryl Halides + Amines/N-Heterocycles | Cost-effective catalyst, well-established |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) + Phosphine Ligand | Aryl Halides/Triflates + Amines/N-Heterocycles | Milder conditions, high yields, broad scope |

Mechanochemistry, which utilizes mechanical force (e.g., through ball-milling) to drive chemical reactions, is emerging as a sustainable and efficient synthetic methodology. These reactions are often performed with minimal or no solvent, reducing waste and environmental impact.

While the application of mechanochemistry to the synthesis of this compound is not yet widely reported, the approach has proven viable for related transformations. For example, the synthesis of N-heterocyclic carbene (NHC) precursors flanked by corannulene (B50411) has been successfully achieved using ball-milling techniques. researchgate.net This demonstrates the potential for mechanochemical methods to facilitate nucleophilic substitution or coupling reactions involving bulky aromatic heterocycles like carbazole. researchgate.net Applying this solvent-free approach could offer a greener, more efficient route to carbazole-phthalonitrile derivatives, aligning with the principles of sustainable chemistry.

Rational Design of Precursors and Intermediates

The synthesis of this compound is predicated on a rational design strategy that targets specific electronic and photophysical properties, particularly those conducive to applications in organic electronics. The molecule is structured as a donor-acceptor (D-A) type chromophore, a design principle widely employed to create materials with tailored functionalities. enamine.net The design of its precursors and intermediates is therefore a critical step, guided by the desired characteristics of the final compound, such as thermally activated delayed fluorescence (TADF). nih.gov

The core principle behind the design is the strategic combination of an electron-donating moiety with an electron-accepting core. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to its optical and electronic behavior.

Selection of Precursors:

The rational design of this compound involves the careful selection of two primary precursors: an electron-accepting phthalonitrile core and an electron-donating carbazole unit.

The Acceptor Core - Phthalonitrile Derivative: The phthalonitrile moiety serves as the electron-accepting component. For the synthesis of the target molecule, a di-substituted phthalonitrile is required. The choice often falls on a di-halogenated precursor, such as 4,5-dichlorophthalonitrile or 4,5-difluorophthalonitrile. The halogen atoms serve as excellent leaving groups for a subsequent nucleophilic aromatic substitution reaction. The rationale for using a fluorinated precursor like tetrafluoroisophthalonitrile in related syntheses is that the highly electronegative fluorine atoms activate the aromatic ring towards nucleophilic attack, often leading to higher yields and cleaner reactions. orgsyn.org This principle is directly applicable to the design of the 4,5-disubstituted phthalonitrile precursor.

The Donor Unit - 9H-Carbazole: 9H-Carbazole is selected as the electron-donating unit. Carbazole and its derivatives are widely utilized in materials for organic light-emitting diodes (OLEDs) due to their robust thermal stability, excellent hole-transporting capabilities, and high triplet energy levels. nih.govrsc.org The nitrogen atom of the carbazole ring provides a site for N-arylation, allowing it to be coupled with the acceptor core. The bulky, rigid structure of carbazole also helps to control the molecular conformation, which can influence the photophysical properties of the final compound. rsc.org

The table below summarizes the roles and design considerations for the key precursors.

| Precursor | Chemical Structure | Role in Synthesis | Rationale for Selection |

|---|---|---|---|

| 4,5-Dihalophthalonitrile (e.g., 4,5-Dichlorophthalonitrile) | C₈H₂Cl₂N₂ | Electron-Accepting Core | Provides the phthalonitrile backbone. Halogen atoms act as leaving groups for nucleophilic substitution. nih.gov |

| 9H-Carbazole | C₁₂H₉N | Electron-Donating Unit | Acts as the nucleophile. Known for good hole-transporting properties and high triplet energy, crucial for optoelectronic applications. nih.govrsc.org |

Synthetic Strategy and Intermediate Design:

The primary synthetic route designed from these precursors is a nucleophilic aromatic substitution reaction. This method is a cornerstone for creating C-N bonds in aromatic systems. The reaction involves the deprotonation of the N-H bond in 9H-carbazole using a base, which generates a carbazolide anion. This potent nucleophile then attacks the electron-deficient carbon atoms of the 4,5-dihalophthalonitrile ring, displacing the halide ions.

The reaction proceeds through a stepwise substitution, first forming a mono-substituted intermediate, 4-(9H-carbazol-9-yl)-5-halophthalonitrile, before the second carbazole unit is attached to yield the final product. The rational design of this process involves optimizing reaction conditions to ensure complete disubstitution.

Detailed research findings from analogous syntheses provide a template for the reaction conditions. For instance, the synthesis of tetra(9H-carbazol-9-yl)isophthalonitrile from tetrafluoroisophthalonitrile utilizes a base and an appropriate solvent system to facilitate the reaction. orgsyn.org A similar approach is envisioned for this compound.

The table below outlines typical reaction parameters based on established methodologies for similar compounds.

| Parameter | Typical Reagent/Condition | Function / Rationale |

|---|---|---|

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the N-H of carbazole to form the nucleophilic carbazolide anion. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Aprotic polar solvents that can dissolve the reactants and facilitate the nucleophilic substitution. mdpi.com |

| Temperature | Elevated temperatures (e.g., 65-160 °C) | Provides the necessary activation energy to overcome the reaction barrier for aromatic substitution. orgsyn.orgresearchgate.net |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents unwanted side reactions with oxygen or moisture, especially when using reactive bases like NaH. orgsyn.org |

The rational design of these precursors and the synthetic pathway is ultimately aimed at producing a molecule where the donor (carbazole) and acceptor (phthalonitrile) units are electronically coupled. This coupling creates distinct highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. The HOMO is typically localized on the electron-rich carbazole moieties, while the LUMO is centered on the electron-deficient phthalonitrile core. nih.gov This spatial separation of frontier orbitals is a key feature that leads to a small singlet-triplet energy splitting (ΔEST), a critical requirement for efficient thermally activated delayed fluorescence. nih.gov

Electronic Structure and Photophysical Mechanisms

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com In donor-acceptor compounds like 2CzPN, the spatial distribution of these orbitals dictates the nature of its electronic excitations.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the highest energy orbital containing electrons and its characteristics determine the molecule's electron-donating ability (nucleophilicity). youtube.com For molecules with a donor-acceptor structure, the HOMO is typically localized on the electron-donating moiety. nankai.edu.cn In the case of 4,5-Di(9H-carbazole-9-yl)phthalonitrile, the HOMO is predominantly centered on the two electron-rich 9H-carbazole-9-yl donor groups. This localization means that the initial photoexcitation process involves the removal of an electron primarily from these carbazole (B46965) units.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital devoid of electrons and is associated with a molecule's ability to accept electrons (electrophilicity). youtube.com In D-A systems, the LUMO is generally located on the electron-accepting part of the molecule. nankai.edu.cn For 2CzPN, the LUMO is delocalized over the electron-deficient phthalonitrile (B49051) acceptor core. Consequently, an electronic transition from the HOMO to the LUMO results in a significant spatial redistribution of electron density.

Exciton (B1674681) Generation and Dynamics

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, creating an excited state known as an exciton. The subsequent dynamics of these excitons, including their energy levels and transitions between different spin states, are fundamental to the molecule's emissive properties.

Singlet and Triplet Excited State Energetics

In 2CzPN, computational studies have elucidated the relative energies of its singlet (S1) and triplet (T1, T2) excited states. Vertically, in the Franck-Condon region immediately after excitation, two triplet states, T1 and T2, are found to have lower energy than the first singlet excited state, S1. rsc.org However, after the molecule undergoes geometric relaxation in the excited state, only the T1 state is located energetically below the S1 state. rsc.org

The energy difference between the lowest singlet and triplet excited states (ΔEST) is a critical parameter for TADF materials. Quantum chemical calculations for 2CzPN in a vacuum have determined this adiabatic energy gap to be approximately 0.12 eV. rsc.org This small energy gap is a key feature that facilitates the efficient up-conversion of triplet excitons to singlet excitons.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Kinetics

The transitions between singlet and triplet spin states are governed by intersystem crossing (ISC) and reverse intersystem crossing (RISC).

Intersystem Crossing (ISC): This is the transition from a singlet excited state to a triplet excited state (S1 → Tn). For 2CzPN, the S1 → T1 channel is the most rapid ISC pathway, with a calculated rate constant of 8 x 10⁶ s⁻¹. rsc.org The S1 → T2 channel is significantly slower and thermally activated, with a rate of 9 x 10⁴ s⁻¹. rsc.org However, calculations also indicate a barrierless pathway for S1 → T2 ISC near the Franck-Condon region, suggesting this transition can occur before geometric relaxation. rsc.org

Reverse Intersystem Crossing (RISC): This is the thermally activated transition from a triplet excited state back to a singlet excited state (T1 → S1), which is the defining process for TADF. nih.gov The efficiency of RISC is highly dependent on the singlet-triplet energy gap (ΔEST). rsc.org For 2CzPN, the RISC process primarily proceeds via the T1 → S1 channel. rsc.org The calculated rate constant for this process is highly sensitive to the ΔEST value; a smaller gap leads to a significantly faster rate. Using the calculated adiabatic ΔEST of 0.12 eV, the RISC rate constant is 3 x 10⁴ s⁻¹. rsc.org However, experimentally reported energy gaps in toluene (B28343) (0.21 eV and 0.31 eV) would lead to a drastic reduction in this rate by up to four orders of magnitude. rsc.org The higher-lying T2 state is not expected to play a major role in mediating RISC unless it is populated directly by "hot excitons" before thermal relaxation. rsc.org

| Process | Transition | Rate Constant (s⁻¹) | Notes |

|---|---|---|---|

| Intersystem Crossing (ISC) | S₁ → T₁ | 8 x 10⁶ | Fastest ISC channel from the relaxed S₁ state. rsc.org |

| Intersystem Crossing (ISC) | S₁ → T₂ | 9 x 10⁴ | Thermally activated from the relaxed S₁ state. rsc.org |

| Reverse Intersystem Crossing (RISC) | T₁ → S₁ | 3 x 10⁴ | Calculated with an adiabatic ΔEST of 0.12 eV. rsc.org |

Charge Transfer Phenomena

The donor-acceptor structure of this compound facilitates intramolecular charge transfer (ICT) upon photoexcitation. The transition of an electron from the HOMO (on the carbazole donors) to the LUMO (on the phthalonitrile acceptor) creates an excited state with significant charge transfer character. rsc.org

This CT character is enhanced as the molecule geometrically relaxes in the excited state. rsc.org The separation of the electron and hole onto different parts of the molecule in the excited state is responsible for the small ΔEST, as it reduces the exchange energy between the two unpaired electrons. However, this same charge separation leads to a low direct spin-orbit coupling (SOC) between the relaxed S1 and T1 states, which is a factor that influences the rates of ISC and RISC. rsc.org The photoluminescence of such D-A molecules can be sensitive to the polarity of the surrounding medium, a characteristic feature of states with charge transfer nature. mdpi.com

Intramolecular Charge Transfer (ICT) Character

The excited states of 2CzPN exhibit a significant degree of intramolecular charge transfer (ICT) character. Theoretical studies, including ab initio calculations, have provided a detailed understanding of the nature of these ICT states. The lowest singlet excited state (S₁) of 2CzPN is predominantly of a charge-transfer nature. rsc.org This is a direct consequence of the donor-acceptor structure, where the excitation promotes an electron from the carbazole-based HOMO to the phthalonitrile-based LUMO.

Natural transition orbital (NTO) analysis confirms that the S₁ state is characterized by the hole (h+) wavefunction being located on the carbazole moieties and the electron (e-) wavefunction on the phthalonitrile core. rsc.org This spatial separation of charge upon excitation is the hallmark of an ICT state.

Table 1: Calculated Properties of the S₁ State of 2CzPN

| Property | Value | Reference |

| Nature of S₁ State | Predominantly Charge Transfer (CT) | rsc.org |

| Hole (h+) Localization | Carbazole Moieties | rsc.org |

| Electron (e-) Localization | Phthalonitrile Moiety | rsc.org |

This pronounced ICT character is a key factor in the thermally activated delayed fluorescence (TADF) mechanism observed in 2CzPN. The small energy gap between the singlet (S₁) and triplet (T₁) ICT states allows for efficient reverse intersystem crossing (RISC), a critical process for harvesting triplet excitons for light emission. researchgate.net

Exciplex Formation and Charge Transfer Complex Interactions

While the intrinsic photophysics of 2CzPN are dominated by intramolecular processes, its interactions with other molecules can lead to the formation of excited-state complexes, such as exciplexes and charge-transfer complexes. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor that are not covalently bonded.

Similarly, in the ground state, 2CzPN can form charge-transfer complexes with strong donor or acceptor molecules. These complexes are characterized by a weak electronic interaction that can lead to the appearance of a new absorption band at lower energy. The formation of such complexes could influence the charge injection and transport properties in electronic devices.

Triplet Exciton Management

In organic electroluminescent devices, the statistical generation of excitons results in a 3:1 ratio of triplet to singlet states. Therefore, the efficient management of triplet excitons is crucial for achieving high device efficiencies. 2CzPN, as a TADF emitter, possesses an inherent mechanism for converting non-emissive triplet excitons into emissive singlet excitons.

Triplet-Triplet Annihilation (TTA) Processes

At high exciton densities, a bimolecular process known as triplet-triplet annihilation (TTA) can become a significant deactivation pathway for triplet excitons. In TTA, two triplet excitons interact to produce one singlet exciton and one ground-state molecule, or other combinations of excited and ground states.

T₁ + T₁ → S₁ + S₀

This process can be beneficial in some fluorescent OLEDs as it provides a channel to generate an additional singlet exciton from two triplets. However, in TADF emitters like 2CzPN, where an efficient unimolecular pathway for triplet harvesting (RISC) already exists, TTA can be a competitive and often detrimental process, leading to efficiency roll-off at high brightness. The rate of TTA is dependent on the concentration of triplet excitons and the material's properties. In the context of TADF, other annihilation processes such as singlet-triplet annihilation (STA) and triplet-polaron annihilation (TPA) can also contribute to efficiency losses and device degradation. aps.org

Factors Influencing Triplet Lifetime

The effective lifetime of the triplet excitons in 2CzPN is a critical parameter that influences the efficiency of the TADF process. A key feature of an efficient TADF emitter is the presence of two triplet states of different natures, with their potential energy surfaces crossing between the T₁ and S₁ minima. researchgate.net This facilitates the RISC process. The intrinsic radiative lifetime of a triplet state is typically long due to the spin-forbidden nature of the transition to the singlet ground state. However, in TADF molecules, the effective triplet lifetime is primarily determined by the rates of competing deactivation processes.

Several factors can influence the triplet lifetime in 2CzPN:

Rate of Reverse Intersystem Crossing (kRISC): This is the most significant factor for a TADF emitter. A high kRISC leads to a short effective triplet lifetime as triplets are rapidly converted to singlets. The kRISC is, in turn, dependent on the singlet-triplet energy gap (ΔEST) and the spin-orbit coupling between the S₁ and T₁ states. A smaller ΔEST exponentially increases the rate of RISC.

Non-radiative Decay from the Triplet State (knrT): This process represents the loss of triplet excitons through vibrational relaxation and other non-emissive pathways. Minimizing knrT is crucial for maximizing the number of triplets that can undergo RISC. The rigidity of the molecular structure can play a role in suppressing non-radiative decay.

Molecular Environment: The host material in a doped film can influence the triplet lifetime of 2CzPN. The polarity of the surrounding medium can affect the energy levels of the ICT states and thus the ΔEST. Furthermore, interactions with the host can either quench the triplet excitons or facilitate energy transfer processes.

Temperature: As the "thermally activated" name suggests, the RISC process is temperature-dependent. Higher temperatures provide the thermal energy required to overcome the ΔEST, thus increasing kRISC and shortening the effective triplet lifetime.

Table 2: Key Parameters in Triplet Exciton Management

| Parameter | Description | Influence on Triplet Lifetime |

| kRISC | Rate of Reverse Intersystem Crossing | A higher kRISC shortens the effective triplet lifetime. |

| ΔEST | Singlet-Triplet Energy Gap | A smaller ΔEST increases kRISC, shortening the triplet lifetime. |

| knrT | Non-radiative Decay Rate from T₁ | A higher knrT shortens the triplet lifetime through a loss channel. |

| Host Material | Surrounding molecular matrix | Can alter ΔEST and introduce new quenching pathways. |

| Temperature | Thermal energy of the system | Higher temperatures increase kRISC, shortening the triplet lifetime. |

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations offer a molecular-level understanding of the structure, stability, and electronic properties of 2CzPN. These methods are fundamental to predicting its behavior in optoelectronic devices.

Density Functional Theory (DFT) is a cornerstone computational method for investigating the ground-state electronic properties of 2CzPN. Various studies have employed DFT to optimize the molecule's geometry and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculations consistently show a distinct spatial separation of the FMOs, a hallmark of charge-transfer (CT) compounds. The HOMO is localized on the electron-donating carbazole (B46965) moieties, while the LUMO is centered on the electron-accepting phthalonitrile (B49051) core. st-andrews.ac.ukacs.org This separation is a direct consequence of the twisted conformation between the donor and acceptor units. st-andrews.ac.uk This electronic structure is fundamental to achieving a small singlet-triplet energy gap (ΔEST), which is a prerequisite for efficient TADF.

Specific DFT functionals and basis sets are chosen to balance computational cost and accuracy. Methodologies used for 2CzPN and related systems include the M06 functional with the 6-31+G(d,p) basis set and the gap-tuned, range-separated ωB97X functional. acs.orgresearchgate.net DFT calculations have predicted the HOMO and LUMO energy levels of 2CzPN to be approximately -5.87 eV and -2.41 eV, respectively. st-andrews.ac.ukacs.org

| Computational Parameter | Description / Value | Reference |

|---|---|---|

| DFT Functionals Used | ωB97X, M06, B3LYP | acs.orgresearchgate.netbohrium.com |

| Basis Sets Used | 6-31+G(d,p), 6-31G | researchgate.netbohrium.com |

| Calculated HOMO Energy | -5.87 eV | st-andrews.ac.ukacs.org |

| Calculated LUMO Energy | -2.41 eV | st-andrews.ac.uk |

| HOMO Localization | Carbazole Donor Units | st-andrews.ac.ukacs.org |

| LUMO Localization | Phthalonitrile Acceptor Unit | st-andrews.ac.ukacs.org |

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. umons.ac.be For 2CzPN, TD-DFT calculations are essential for determining the energies of the lowest singlet (S1) and triplet (T1) excited states and, consequently, the singlet-triplet energy gap (ΔEST). acs.org

The accuracy of TD-DFT calculations for charge-transfer states can be sensitive to the choice of the functional. acs.org For this reason, functionals like the long-range corrected CAM-B3LYP and the range-separated ωB97X are often employed for studying TADF molecules like 2CzPN. acs.orgresearchgate.net In some cases, the Tamm-Dancoff Approximation (TDA) is applied within the TD-DFT framework, as it can improve the accuracy of triplet state energy calculations. acs.org Computational studies have reported a ΔEST for 2CzPN of around 230 meV in a host matrix and 300 meV in a toluene (B28343) solution, values small enough to allow for efficient reverse intersystem crossing (RISC). st-andrews.ac.uk

Modeling of Photophysical Processes

Computational modeling is instrumental in simulating the dynamic photophysical processes that govern the emission properties of 2CzPN, from the desired TADF mechanism to competing, undesirable quenching pathways.

In organic light-emitting diodes (OLEDs), efficiency can decrease at high brightness, a phenomenon known as roll-off. Computational models are used to investigate the exciton (B1674681) quenching mechanisms responsible for this roll-off. For 2CzPN, kinetic modeling has identified singlet-triplet annihilation (STA) and triplet-triplet annihilation (TTA) as dominant quenching pathways. researchgate.netunibo.it These bimolecular processes become more probable at high exciton densities, leading to non-radiative decay and reduced device efficiency.

The analysis of potential energy surfaces (PES) for the ground (S0) and excited states (S1, T1, and higher triplets like T2) provides deep insight into the TADF mechanism. Ab initio studies on 2CzPN have revealed complex excited-state dynamics. nih.gov

Prediction of Structure-Property Relationships

A primary goal of computational chemistry is to establish clear relationships between a molecule's chemical structure and its resulting physical properties. For 2CzPN, theoretical studies have successfully predicted several key structure-property relationships that govern its TADF performance.

The dihedral (torsion) angle between the carbazole donor planes and the phthalonitrile acceptor plane is a critical structural parameter. st-andrews.ac.uk This angle directly influences the degree of spatial overlap between the HOMO and LUMO. A larger angle leads to better separation of the frontier orbitals, which reduces the exchange energy and thus decreases the singlet-triplet splitting (ΔEST), a favorable outcome for TADF. st-andrews.ac.ukacs.org

Computational studies on a series of related molecules have shown that systematically increasing the number of carbazole substituents on the phthalonitrile core leads to a continuous decrease in both the HOMO-LUMO gap and the ΔEST. acs.org This provides a clear design strategy for tuning the emission color and TADF efficiency. Another subtle but important relationship identified through computation is the dependence of the radiative decay rate (related to the S1 → S0 oscillator strength) on molecular deformations arising from low-frequency antisymmetric vibrations. nih.gov This indicates that dynamic structural fluctuations play a role in the emission process of efficient TADF molecules.

| Structural Feature | Correlated Property | Effect | Reference |

|---|---|---|---|

| Donor-Acceptor Torsion Angle | HOMO-LUMO Overlap | Larger angles decrease overlap, reducing ΔEST. | st-andrews.ac.uk |

| Number of Carbazole Substituents | ΔEST and HOMO-LUMO Gap | Increasing the number of donors decreases both energy gaps. | acs.org |

| Low-Frequency Vibrational Modes | S1 → S0 Oscillator Strength | Molecular deformations can modulate the rate of radiative decay. | nih.gov |

| Donor Dendron Strength | Hole Delocalization & ΔEST | Stronger/extended donors can reduce ΔEST but may increase non-radiative decay. | acs.org |

Advanced Material Design and Engineering

Molecular Design Principles for Bipolarity and Charge Transport

Efficient operation of organic electronic devices relies on the balanced injection and transport of both holes and electrons, a property known as bipolarity. The molecular design of 4,5-Di(9H-carbazole-9-yl)phthalonitrile is fundamentally geared towards achieving this balance, which is essential for ensuring that charge recombination occurs within the intended emissive layer, thereby maximizing device efficiency.

A core principle in the design of 2CzPN is the creation of an electron donor-acceptor (D-A) structure within a single molecule. nih.gov This is achieved by covalently linking electron-donating moieties with an electron-accepting core.

Electron Donor: The two 9H-carbazole units serve as the electron-donating components. Carbazole (B46965) is a well-known hole-transporting material, recognized for its rigid, planar structure and excellent thermal stability. mdpi.comresearchgate.net

Electron Acceptor: The phthalonitrile (B49051) group (1,2-dicyanobenzene) functions as the electron-accepting core. The strong electron-withdrawing nature of the two cyano (-CN) groups makes this unit electron-deficient.

This intramolecular D-A arrangement leads to the formation of a charge-transfer (CT) excited state. A key consequence of this design is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is a critical feature for materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov

| Component | Role | Key Properties |

| 9H-Carbazole | Electron Donor | Good hole-transporting ability, high thermal stability, rigid structure. mdpi.comresearchgate.net |

| Phthalonitrile | Electron Acceptor | Strong electron-withdrawing character due to cyano groups. |

This table summarizes the roles of the constituent parts of the this compound molecule in its Donor-Acceptor configuration.

In device architectures, this compound is utilized as an n-type (electron-transporting) material and an efficient blue fluorophore. campushomepage.com Its D-A nature inherently provides pathways for transporting both charge carriers, contributing to its bipolar characteristics. However, to optimize device performance, 2CzPN is often incorporated into multilayered heterojunction-based devices. campushomepage.comresearchgate.net

For instance, in organic light-emitting transistors (OLETs), 2CzPN can be doped into a host material like 1,3-Bis(N-carbazolyl)benzene (mCP) to form the emissive layer. campushomepage.comresearchgate.net This layer is then strategically placed between a p-type (hole-transport) layer, such as pentacene, and an additional electron-transport layer (ETL), like 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi). campushomepage.com This multilayer structure helps to confine charge carriers and manage the location of the recombination zone. The inclusion of the TPBi layer and the use of asymmetric electrodes with low work functions (e.g., Li/Al) can significantly enhance electron injection. campushomepage.com This improved injection helps to balance the flow of holes and electrons, ensuring that they meet and recombine efficiently within the 2CzPN-doped emissive layer, which in turn boosts the electroluminescence intensity. campushomepage.comresearchgate.net

Strategies for Controlling Intermolecular Interactions and Aggregation

In the solid state, organic molecules have a tendency to stack closely together (π–π stacking), which can lead to aggregation. This aggregation can be detrimental to the performance of optoelectronic devices as it often creates non-emissive states or lower-energy emissive states known as excimers, leading to quenching of the desired fluorescence.

The molecular structure of this compound incorporates a fundamental strategy to mitigate aggregation: steric hindrance. The two carbazole units are bulky, three-dimensional groups. Their attachment to the planar phthalonitrile core creates a twisted and non-planar molecular geometry. This shape physically obstructs the molecules from packing closely together in the solid state. This intentional introduction of steric bulk is a common and effective design principle to suppress intermolecular π–π interactions, thereby preserving the intrinsic photophysical properties of the individual molecules in the thin film. A related, even more sterically hindered molecule, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), also demonstrates how bulky carbazole groups can lead to the formation of well-ordered films that retain the desired electronic properties. acs.org

Excimers are excited-state dimers that can form when molecules are in close proximity, and their emission is typically red-shifted and broad compared to the emission of the isolated molecule (monomer). This phenomenon can severely reduce the efficiency and alter the color purity of an OLED. The steric hindrance provided by the carbazole groups in 2CzPN is a primary defense against excimer formation.

Another crucial strategy employed in devices is the use of a host-guest system. By doping a small amount of 2CzPN into a host matrix like mCP, the emissive 2CzPN molecules are physically separated from one another. campushomepage.comresearchgate.net This separation effectively prevents the close contact required for excimer formation and also minimizes concentration quenching, where excited-state energy is lost through non-radiative pathways at high concentrations. In a similar vein, using the material as an ultrathin layer within a quantum well structure can also help to reduce exciton (B1674681) quenching probability. researchgate.net

Thermal and Morphological Stability Considerations

The operational lifetime and reliability of organic electronic devices are critically dependent on the thermal and morphological stability of the materials used. Morphological changes in the organic layers, such as crystallization, can occur due to Joule heating during device operation, leading to degradation and eventual failure.

Host-Guest System Engineering

The performance of this compound, also known as 2CzPN, as an emitter in optoelectronic devices is critically dependent on its integration within a host-guest system. This approach involves dispersing the emitter (guest) into a suitable host material matrix. This strategy is essential for minimizing concentration quenching, facilitating charge transport, and ensuring efficient energy transfer, which are all crucial for high-performance devices like Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs).

The choice of a host material is paramount for harnessing the full potential of the this compound emitter. An ideal host must possess several key characteristics: a higher triplet energy than the guest to confine excitons on the emitter, good charge carrier mobility to ensure balanced charge injection, and chemical and morphological stability.

A commonly utilized and effective host for 2CzPN is 1,3-bis(N-carbazolyl)benzene (mCP) . nih.govst-andrews.ac.uk The high triplet energy of mCP (approximately 2.90 eV) ensures that the triplet excitons generated on the 2CzPN guest are effectively confined, which is a critical requirement for efficient Thermally Activated Delayed Fluorescence (TADF). st-andrews.ac.uk In one application, a layer of 2CzPN doped into an mCP host was used as the emissive layer in multilayered OLETs. nih.govktu.edu This combination successfully demonstrated both electrical switching and electroluminescence, confirming the suitability of mCP as a host matrix. nih.gov

The table below summarizes the performance of this compound with different host materials.

| Host Material | Device Type | Key Performance Metrics | Emission Color |

| 1,3-bis(N-carbazolyl)benzene (mCP) | OLET | Functional electroluminescence and electrical switching | Blue |

| 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) | OLED | Max. EQE: 8% | Sky-Blue (473 nm) |

This table is generated based on data from cited research articles. nih.govacs.org

Within the host matrix, this compound serves as the light-emitting guest. Its primary role is to efficiently convert electrical energy into light through the TADF mechanism. When integrated into a device, charge carriers (holes and electrons) are injected from the electrodes and transported through the respective transport layers and the host material. These carriers recombine on the 2CzPN guest molecules to form excitons (both singlets and triplets). nih.govacs.org

Due to its small singlet-triplet energy gap (ΔEST), triplet excitons, which would otherwise be wasted in conventional fluorescent materials, can be thermally up-converted to singlet excitons through reverse intersystem crossing (RISC). st-andrews.ac.uk These up-converted singlets, along with the initially generated singlets, then decay radiatively to produce light, a process known as delayed fluorescence. The host matrix facilitates this by preventing the emitter molecules from aggregating, which would otherwise lead to quenching and a loss of emission efficiency. nih.gov The 2CzPN molecule is specifically designed with donor (carbazole) and acceptor (phthalonitrile) moieties to promote the necessary charge-transfer character in its excited state, which is fundamental to achieving a small ΔEST and enabling the TADF process. st-andrews.ac.uk

Solvent Effects on Material Behavior

The photophysical properties of this compound are significantly influenced by the polarity of its environment, a phenomenon known as solvatochromism. This behavior is characteristic of molecules that possess a substantial difference in dipole moment between their ground and excited states. For 2CzPN, the lowest energy excited state (S1) has significant charge-transfer (CT) character, meaning there is a spatial separation of electron density upon excitation. nih.gov

In a study investigating the effects of various solvents, 2CzPN demonstrated positive solvatochromism, where the emission spectrum shifts to a lower energy (a red-shift) as the polarity of the solvent increases. nih.gov This occurs because more polar solvents can better stabilize the polar, charge-transfer excited state, thus lowering its energy relative to the less polar ground state. For instance, the emission energy (E0,0(S1)) of 2CzPN was observed to decrease from 2.88 eV in the less polar tetrahydrofuran (B95107) (THF) to 2.79 eV in the more polar acetonitrile (B52724) (MeCN). nih.gov This confirms the CT nature of the emissive state. In contrast, the absorption spectra show minimal shifts across different solvents, which is common for molecules with a small permanent dipole moment in the ground state. nih.gov

The table below details the absorption and emission maxima of this compound in solvents of varying polarity.

| Solvent | Absorption Maxima (λabs) [nm] | Emission Maxima (λem) [nm] | Emission Energy (E0,0(S1)) [eV] |

| Tetrahydrofuran (THF) | 362 | 473 | 2.88 |

| Toluene (B28343) | Not Reported | 477 | Not Reported |

| Dichloromethane (DCM) | 363 | 496 | Not Reported |

| Acetonitrile (MeCN) | 361 | 504 | 2.79 |

This table is generated based on data from a comprehensive photophysical study. nih.gov

Understanding these solvent effects is crucial for predicting and controlling the material's behavior in different environments, including in the solid-state films used in OLEDs, where the polarity of the host matrix can similarly influence the emission energy and device color.

Research Applications in Emerging Organic Electronic Technologies

Thermally Activated Delayed Fluorescence (TADF) Emitters

Molecules capable of Thermally Activated Delayed Fluorescence (TADF) are highly promising as emitters in organic light-emitting devices. nih.gov 2CzPN has been identified as an efficient TADF emitter, a characteristic attributed to its distinct molecular design which incorporates electron-donating carbazole (B46965) units and an electron-accepting phthalonitrile (B49051) core. This donor-acceptor structure facilitates a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a crucial requirement for efficient TADF. nih.gov The process allows for the harvesting of non-emissive triplet excitons, which are converted to emissive singlet excitons through reverse intersystem crossing (RISC), thereby significantly enhancing the theoretical internal quantum efficiency of light-emitting devices. acs.org

Phthalonitrile-derivative compounds have garnered considerable attention due to their strong electron-withdrawing properties, making them suitable for light-emitting materials in Organic Light-Emitting Diodes (OLEDs). encyclopedia.pub To achieve bipolarity, strong electron-donating carbazole units are often attached to the phthalonitrile core. encyclopedia.pub In this context, 2CzPN was developed and found to produce a sky-blue emission. encyclopedia.pub Detailed studies have characterized its emission properties, demonstrating its potential for creating efficient blue OLEDs, which are a critical component for full-color displays and white lighting applications. encyclopedia.pub

Key performance metrics for 2CzPN as a blue TADF emitter have been documented. When doped into a 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) host, it exhibited a sky-blue emission with a peak wavelength at 473 nm. encyclopedia.pub The photophysical properties underpinning its TADF mechanism have also been quantified. encyclopedia.pub

| Property | Value | Reference |

|---|---|---|

| ΔEST (Singlet-Triplet Energy Gap) | 0.29 eV | encyclopedia.pub |

| Photoluminescence Quantum Yield (PLQY) | 47% | encyclopedia.pub |

| Emission Wavelength | 473 nm (in CBP host) | encyclopedia.pub |

A significant challenge in the development of TADF-based OLEDs is managing the efficiency roll-off at high brightness and ensuring a long operational lifetime. For devices using 2CzPN, research has focused on understanding and mitigating degradation and quenching pathways. An exciton (B1674681) quenching model revealed that singlet-triplet annihilation and triplet-triplet annihilation are the dominant causes of efficiency roll-off. acs.org This is largely due to the relatively long triplet lifetime of 2CzPN, which has been measured at 273 μs. acs.org

Strategies to improve performance consequently focus on minimizing these quenching processes. One key approach is the careful selection and engineering of host materials. A host material with high triplet energy can effectively confine the triplet excitons on the 2CzPN guest molecules, preventing energy loss through the host. Furthermore, optimizing the device architecture to ensure balanced charge injection and transport helps to confine the recombination zone within the emissive layer, reducing exciton quenching at the interfaces of adjacent layers.

Organic Light-Emitting Diodes (OLEDs)

2CzPN has been successfully integrated into OLEDs, serving as the core light-emitting material. encyclopedia.pub Its utility stems from its TADF properties, which allow for the fabrication of highly efficient devices.

In a typical OLED architecture, 2CzPN is used as a dopant within a host material to form the emissive layer (EML). encyclopedia.pub This host-guest system prevents aggregation-caused quenching, which can occur when emitter molecules are in high concentration, and facilitates efficient energy transfer from the host to the dopant. researchgate.net The compound 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) has been used as a host for 2CzPN, with initial devices achieving a maximum external quantum efficiency (EQE) of 8%. encyclopedia.pub Subsequent optimization of the device structure led to an improved EQE of 13%. encyclopedia.pub

| Host Material | Maximum External Quantum Efficiency (EQEmax) | CIE Coordinates | Reference |

|---|---|---|---|

| CBP | 8% | Not Specified | encyclopedia.pub |

| CBP (Optimized Device) | 13% | (0.17, 0.30) | encyclopedia.pub |

Performance enhancement is achieved by carefully selecting materials for each layer to create an energetically favorable pathway for charge carriers. For instance, using materials with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels minimizes the energy barriers for hole and electron injection from the electrodes into the organic layers. The use of specific host materials in the EML and tailored transport layers helps to confine charge recombination within the light-emitting zone, leading to higher efficiency and stability.

Organic Light-Emitting Transistors (OLETs)

Beyond OLEDs, 2CzPN has been applied in the fabrication of Organic Light-Emitting Transistors (OLETs). campushomepage.comresearchgate.net These multifunctional devices combine the electrical switching function of a transistor with the light-emitting capability of an OLED in a single architecture. campushomepage.com This integration offers potential for simplified pixel-driving circuits in active-matrix displays and other advanced optoelectronic applications. campushomepage.com

In a demonstrated OLET design, multilayered, heterojunction-based devices were produced where 2CzPN was a key component of the emissive layer. campushomepage.comresearchgate.net These OLETs successfully showed both electrical switching behavior and controlled electroluminescence. campushomepage.com The device architecture involved successively deposited organic semiconductor layers, each with a specific function. campushomepage.comresearchgate.net

| Layer Function | Material | Reference |

|---|---|---|

| Hole-Transport Layer | Pentacene | campushomepage.comresearchgate.net |

| Emissive Layer | 2CzPN doped onto 1,3-bis(N-carbazolyl)benzene (mCP) | campushomepage.comresearchgate.net |

| Electron-Transport Layer | 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) | campushomepage.comresearchgate.net |

The performance of these OLETs was further enhanced by modifying the device components. A significant improvement in electroluminescence intensity was observed in devices that used an asymmetric electrode configuration with a low work-function Lithium/Aluminum (Li/Al) drain electrode. campushomepage.comresearchgate.net This modification lowered the electron injection barrier, facilitating more efficient charge carrier recombination and, consequently, brighter light emission. campushomepage.comresearchgate.net

Advanced Photonic Applications

Photon up-conversion via triplet-triplet annihilation (TTA-UC) is a process that converts two low-energy photons into a single higher-energy photon, a phenomenon with potential applications in solar energy, bioimaging, and photochemistry. researchgate.netnih.gov This process relies on two key components: a sensitizer (B1316253) and an annihilator (or emitter). The mechanism proceeds as follows:

The sensitizer molecule absorbs a low-energy photon, promoting it to an excited singlet state.

It then undergoes intersystem crossing (ISC) to a lower-energy, long-lived triplet state.

Through a process called triplet-triplet energy transfer (TTET), the sensitizer transfers its triplet energy to an annihilator molecule.

When two annihilator molecules in the triplet state collide, they undergo triplet-triplet annihilation. This results in one annihilator molecule returning to the ground state and the other being promoted to a higher-energy excited singlet state.

This excited annihilator then emits a high-energy photon (up-converted light) as it relaxes back to its ground state. umb.edu

The strong redox potentials of carbazolyl dicyanobenzene (CDCB) compounds in their excited states have led to their investigation as organic photoredox catalysts. These catalysts can initiate or accelerate chemical reactions by absorbing visible light and engaging in single-electron transfer (SET) with substrate molecules.

In this context, 4,5-Di(9H-carbazole-9-yl)phthalonitrile (2CzPN) has been evaluated alongside other CDCB derivatives. However, in the specific reactions studied, its catalytic performance was found to be limited. For example, in a screening of photocatalysts for a photoredox/nickel dual-catalyzed decarboxylative cross-coupling reaction, 2CzPN resulted in a product yield of only 20%. This was significantly lower than the yields obtained with other donor-acceptor fluorophores like 4CzIPN (85%) and 3DPAFIPN (87%) under the same conditions.

Table 3: Comparative Yields of Photocatalysts in a Decarboxylative Cross-Coupling Reaction

| Photocatalyst | Abbreviation | Product Yield (%) |

|---|---|---|

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | 4CzIPN | 85 |

| 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile | 3DPAFIPN | 87 |

| This compound | 2CzPN | 20 |

Similarly, in a study focused on the reduction of aryl halides, a thermodynamically challenging reaction, several CDCB compounds were tested as photocatalysts. In this application, 2CzPN was reported to produce only a trace amount of the desired product. In contrast, other related compounds such as 5CzBN and 4CzIPN gave yields of 70% and 54%, respectively. These findings indicate that while 2CzPN possesses the fundamental electronic structure for a photoredox catalyst, its specific properties make it less effective than other CDCB derivatives in these particular organic transformations.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 4,5-Di(9H-carbazole-9-yl)phthalonitrile and similar compounds often relies on traditional methods such as nucleophilic aromatic substitution, which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research must prioritize the development of more sustainable and efficient synthetic strategies.

Key research objectives in this area include:

Catalytic C-H Activation: Investigating transition-metal catalyzed C-H/C-N cross-coupling reactions could provide a more atom-economical route to the target molecule, reducing the need for pre-functionalized starting materials.

Green Chemistry Principles: The exploration of alternative solvents with lower environmental impact, reduced reaction temperatures, and the use of recyclable catalysts are critical for aligning the synthesis with green chemistry standards.

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer improved safety, scalability, and process control, leading to higher yields and purity while minimizing waste.

| Synthetic Strategy | Description | Potential Advantages | Challenges |

|---|---|---|---|

| Traditional Nucleophilic Substitution | Reaction of a dihalo-phthalonitrile with carbazole (B46965) in the presence of a base. | Established and proven methodology. | Harsh conditions, potential for side-products, moderate to high waste generation. |

| C-H Activation/Cross-Coupling | Direct coupling of phthalonitrile (B49051) with the C-H bonds of carbazole using a metal catalyst. | Higher atom economy, reduced synthetic steps, potentially milder conditions. | Catalyst cost and removal, regioselectivity control, optimization of reaction conditions. |

| Flow Chemistry Synthesis | Continuous synthesis in a microreactor system. | Enhanced safety, scalability, precise process control, improved yield and purity. | Initial equipment setup cost, potential for channel clogging, process optimization. |

Advanced Characterization Techniques for Mechanistic Elucidation

A deep understanding of the photophysical processes governing the performance of this compound is essential for its optimization. While initial computational studies have provided insight into its TADF mechanism, experimental verification and further exploration are required. nih.gov Advanced characterization techniques will play a pivotal role in elucidating the structure-property relationships.

Future research should employ:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved photoluminescence spectroscopy on femtosecond to microsecond timescales can directly probe the excited-state dynamics, including the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC).

In-Situ Device Analysis: Characterizing the material within a functioning OLED device can reveal information about charge transport, recombination zones, and degradation pathways under operational stress.

Advanced Morphological Studies: Techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) are needed to study the molecular orientation and packing in thin films, which significantly impacts charge mobility and light outcoupling efficiency. acs.org

| Characterization Technique | Information Gained | Impact on Research |

|---|---|---|

| Ultrafast Transient Absorption Spectroscopy | Kinetics of excited state formation and decay (ISC, RISC). | Validates theoretical models and reveals efficiency bottlenecks in the TADF cycle. |

| Time-Resolved Photoluminescence | Measures the lifetime of prompt and delayed fluorescence components. | Quantifies TADF efficiency and helps optimize molecular design for faster RISC rates. |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Determines molecular orientation and packing in thin films. | Correlates film morphology with device performance, guiding processing optimization. |

| In-Situ Electroluminescence Spectroscopy | Analyzes spectral stability and degradation mechanisms during device operation. | Identifies pathways for improving the operational lifetime and color stability of OLEDs. |

Rational Molecular Design for Next-Generation Device Performance

Building upon the foundational structure of this compound, rational molecular design offers a pathway to develop new emitters with superior performance. Computational modeling, such as density functional theory (DFT), can guide these efforts by predicting the electronic and photophysical properties of novel derivatives before their synthesis. nih.gov

Future design strategies should focus on:

Tuning Donor-Acceptor Strength: Systematically modifying the electron-donating capacity of the carbazole units or the electron-accepting strength of the phthalonitrile core can fine-tune the singlet-triplet energy gap (ΔEST) to optimize TADF efficiency.

Enhancing Molecular Rigidity: Introducing bulky side groups or creating more rigid molecular frameworks can suppress non-radiative decay pathways, thereby increasing the photoluminescence quantum yield (PLQY).

Improving Charge Transport: The design of bipolar host materials or modifications to the emitter itself to balance hole and electron transport properties is crucial for achieving high efficiency and reducing efficiency roll-off at high brightness. researchgate.net

| Modification Strategy | Targeted Molecular Site | Expected Outcome | Potential Benefit for Devices |

|---|---|---|---|

| Introduction of Electron-Donating Groups | Carbazole moieties (e.g., at the 3,6-positions) | Increased HOMO level, potentially smaller ΔEST. | Higher reverse intersystem crossing rate, improved efficiency. |

| Introduction of Electron-Withdrawing Groups | Phthalonitrile ring | Lowered LUMO level, altered charge distribution. | Tuning of emission color, improved electron injection/transport. |

| Steric Hindrance Engineering | Attachment of bulky groups (e.g., tert-butyl) to carbazoles | Suppression of intermolecular aggregation (π-π stacking). | Reduced concentration quenching, higher PLQY in solid state. |

| Core Planarity Modification | Twisting the angle between donor and acceptor units | Modulation of charge transfer character and ΔEST. | Systematic control over emission properties and TADF efficiency. |

Exploration of New Interdisciplinary Applications in Materials Science

While this compound is primarily known for its role in OLEDs, its constituent chemical motifs—carbazole and phthalonitrile—possess properties that are valuable in a range of other fields. researchgate.netmdpi.com A significant future direction is to explore the application of this specific compound in other areas of materials science.

Potential new applications include:

Organic Photovoltaics (OPVs): The donor-acceptor structure is a fundamental design principle for organic solar cell materials. This compound could be investigated as a non-fullerene acceptor or as a component in the donor layer.

Photocatalysis: Isomers of this compound, such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), are highly effective metal-free photoredox catalysts. enamine.net The potential of this compound in promoting light-induced chemical reactions warrants investigation.

Organic Electronics: Its semiconducting properties could be harnessed in other electronic devices, such as organic field-effect transistors (OFETs) and memory devices. Research has already demonstrated its use in organic light-emitting transistors (OLETs). campushomepage.com

Sensing and Bioimaging: The inherent fluorescence of the molecule could be exploited for developing chemical sensors, where binding to an analyte modulates the emission properties.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 4,5-Di(9H-carbazole-9-yl)phthalonitrile?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) between carbazole derivatives and activated phthalonitrile precursors. For example, carbazole groups are introduced into 4,5-dichlorophthalonitrile using potassium carbonate (K₂CO₃) as a mild base in dimethylformamide (DMF) at elevated temperatures (80–100°C) . Purification involves column chromatography with dichloromethane/hexane mixtures.

Characterization:

- NMR Spectroscopy : Key signals in NMR include δ 8.33 ppm (aromatic protons adjacent to nitrile groups) and δ 7.06–7.80 ppm (carbazole protons). NMR shows nitrile carbons at δ 114.5–114.7 ppm and carbazole carbons at δ 120.0–138.4 ppm .

- Purity Analysis : High-performance liquid chromatography (HPLC) with >97% purity is recommended .

Advanced: How to experimentally evaluate thermally activated delayed fluorescence (TADF) efficiency in this compound?

Methodological Answer:

TADF efficiency depends on the energy gap () between the singlet (S₁) and triplet (T₁) states. Key experiments include:

- Temperature-Dependent Photoluminescence (PL) : Measure PL decay lifetimes under vacuum at 77–300 K. A rise in delayed fluorescence intensity with temperature confirms TADF activation .

- Quantum Yield Measurement : Use an integrating sphere to determine photoluminescence quantum yields (PLQY) under nitrogen. For this compound, PLQY > 20% is indicative of efficient TADF .

- Transient Absorption Spectroscopy : Resolve intersystem crossing (ISC) and reverse ISC (RISC) rates to quantify (ideally < 0.3 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.